Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
Description
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-chloro group and a 2-fluorobenzyl ether moiety, further esterified with an allyl group.
Properties
Molecular Formula |
C17H14ClFO3 |
|---|---|
Molecular Weight |
320.7 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h2-8,10H,1,9,11H2 |
InChI Key |
LUOPNWMXJBYJPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the allyl group. One common method involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The allyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further derivatization.
Reaction Conditions
| Condition | Catalyst/Solvent | Product | Yield* |
|---|---|---|---|
| 1M NaOH, 80°C, 6 hrs | Aqueous ethanol (1:1) | 3-Chloro-4-((2-fluorobenzyl)oxy)benzoic acid | 85–92% |
| 10% H₂SO₄, reflux, 8 hrs | Methanol | Same as above | 78–86% |
*Yields extrapolated from analogous allyl benzoate hydrolysis studies.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to chlorine and benzyloxy groups) facilitates NAS at the 3-chloro position.
Key Reactions
-
Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces chlorine with an amino group, forming allyl 3-amino-4-((2-fluorobenzyl)oxy)benzoate.
-
Methoxylation : Using NaOMe/CuI in DMSO yields allyl 3-methoxy-4-((2-fluorobenzyl)oxy)benzoate.
Kinetic Data
| Nucleophile | Temperature | Time | Yield* |
|---|---|---|---|
| NH₃ | 120°C | 12 hrs | 65% |
| NaOMe | 100°C | 8 hrs | 72% |
Allyl Group Transformations
The allyl moiety participates in hydrogenation, oxidation, and cross-coupling reactions:
Catalytic Hydrogenation
| Catalyst | Pressure | Product | Yield* |
|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Propyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate | 95% |
| PtO₂ | 3 atm H₂ | Same as above | 88% |
Oxidation
-
Ozonolysis : Cleaves the allyl group to form a carbonyl intermediate (e.g., glyoxylic acid derivative).
-
Epoxidation : Using m-CPBA yields the epoxide, though yields are moderate (50–60%) due to steric hindrance.
Benzyl Ether Cleavage
The 2-fluorobenzyl ether is susceptible to hydrogenolysis or acid-mediated cleavage:
Hydrogenolysis
| Catalyst | Solvent | Product | Yield* |
|---|---|---|---|
| Pd(OH)₂ | Ethanol | 3-Chloro-4-hydroxybenzoic acid | 90% |
Acidic Cleavage
-
HBr/AcOH at 100°C removes the benzyl group, yielding 3-chloro-4-hydroxybenzoic acid (82% yield).
Electrophilic Aromatic Substitution (EAS)
While the ring is deactivated by electron-withdrawing groups, nitration and sulfonation occur under forcing conditions:
Nitration
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Chloro-4-((2-fluorobenzyl)oxy)-5-nitrobenzoate | 45% |
Cross-Coupling Reactions
The chloro substituent enables Suzuki-Miyaura couplings for biaryl synthesis:
Example
| Partner | Catalyst | Product | Yield* |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-4-((2-fluorobenzyl)oxy)benzoate | 70% |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide/water at the carbonyl carbon, forming a tetrahedral intermediate .
-
NAS : Chlorine acts as a leaving group, stabilized by adjacent electron-withdrawing substituents. The fluorobenzyl ether enhances ring electron deficiency, accelerating substitution .
-
Hydrogenation : Pd/C facilitates syn-addition of hydrogen to the allyl double bond.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Treatment of Metabolic Disorders
One of the notable applications of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is its role as a modulator of G-protein coupled receptor 43 (GPR43). Compounds similar to this have been shown to act as agonists or partial agonists for GPR43, which is implicated in the regulation of metabolic diseases such as Type 2 diabetes, obesity, and dyslipidemia. The modulation of GPR43 can lead to improved glucose tolerance and lipid metabolism, making it a potential therapeutic agent for managing these conditions .
1.2. Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and metastasis. Investigations into related benzoate derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound could be further studied for its potential anticancer effects .
Agricultural Applications
2.1. Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Compounds with similar functionalities have demonstrated effectiveness against various agricultural pests, which could make this compound viable for use in crop protection strategies. Its efficacy in disrupting the biological processes of pests could lead to its development as a novel pesticide .
Case Studies and Findings
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Benzyloxy Groups
The 2-fluorobenzyl substituent in the target compound distinguishes it from analogs like Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate (CAS: 1706446-73-2, C₁₉H₁₈Cl₂O₄, MW 381.2) . Key differences include:
- Additional Ethoxy Group: The analog includes a 5-ethoxy group, increasing molecular weight (381.2 vs.
Comparison with Benzaldehyde Derivatives
reports 5-((2-fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b) (ESI-MS m/z 245.1 [M+H]⁺, yield 48.8%) . Key observations:
- Yield Trends : The 2-fluorobenzyl derivative (12b) exhibits a marginally higher yield (48.8%) compared to 4-chloro (12c, 45.5%) and 3-chloro (12d, 46.9%) analogs, suggesting that fluorine’s electron-withdrawing nature may moderately enhance reaction efficiency in benzylation steps .
- Stability Implications : Fluorine’s inductive effects could stabilize the intermediate, though steric factors in ortho-substitution might counterbalance this advantage.
Allyl Ester vs. Methyl Ester Systems
In , Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate is synthesized with an 89% yield, demonstrating high efficiency in allyl ether formation . Comparisons include:
- Ester Group Reactivity : The allyl ester in the target compound may offer greater hydrolytic lability compared to methyl esters, which are typically more stable. This could influence applications in prodrug design or polymer chemistry.
- Substituent Effects : The p-tolyloxy group in the analog lacks halogenation, reducing electronic complexity compared to the 2-fluorobenzyl group in the target compound.
Key Research Findings and Implications
Synthetic Challenges: Lower yields in fluorinated analogs (e.g., 12b, 48.8% ) compared to non-fluorinated systems suggest that fluorine’s steric and electronic effects complicate synthesis.
Comparative Stability : Allyl esters, as seen in , may undergo faster degradation than methyl esters, making them suitable for transient applications.
Biological Activity
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Allyl Group : Contributes to the compound's reactivity.
- Chloro Group : May enhance biological activity through electron-withdrawing effects.
- Fluorobenzyl Ether : The presence of fluorine can influence the lipophilicity and biological interactions.
Antifungal Activity
Research indicates that analogs of compounds similar to this compound exhibit significant antifungal properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the benzyl substituent can drastically alter antifungal efficacy. In particular, compounds with specific substituents have demonstrated improved activity against fungal pathogens such as Zymoseptoria tritici and Leptosphaeria nodorum .
| Compound | IC50 (nM) | EC50 (ppb) against Z. tritici | EC50 (ppb) against L. nodorum |
|---|---|---|---|
| UK-2A | 0.86 | 5.3 | 11.3 |
| Cyclohexyl Analog | 1.23 | 2.8 | 6.2 |
The cyclohexyl analog was noted for its superior activity compared to UK-2A, suggesting that structural modifications can enhance antifungal potency .
Antibacterial Activity
The antibacterial properties of similar compounds have also been explored, with studies indicating that fluoro- and chloro-substituted benzoyl derivatives exhibit notable growth-inhibitory activity against various bacterial strains. For example, derivatives of m-fluoro-DL-phenylalanine were tested in a Lactobacillus casei system and showed promising results .
| Compound Type | Activity Level |
|---|---|
| Ortho-substituted Fluoro Compounds | High |
| Meta-substituted Chloro Compounds | Moderate |
| Para-substituted Nitro Compounds | Low |
These findings emphasize the importance of substitution patterns on biological activity, with ortho-substituted derivatives generally showing superior inhibition compared to their meta and para counterparts .
Study on Anticonvulsant Activity
In a related study, N'-benzyl derivatives were evaluated for their anticonvulsant activities, revealing that substituents at specific positions significantly influenced their efficacy. Electron-withdrawing groups tended to retain activity while electron-donating groups diminished it . This insight suggests that similar mechanisms may be at play in the biological activity of this compound.
Mechanistic Insights
Preliminary mechanistic studies on compounds with analogous structures have indicated potential pathways through which these compounds exert their biological effects. For instance, docking studies revealed binding affinities to key enzymes involved in metabolic pathways, suggesting a multi-target action mechanism .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Chlorination : Introduce the chloro group at the 3-position of 4-hydroxybenzoic acid using thionyl chloride (SOCl₂) or other chlorinating agents under anhydrous conditions .
Esterification : React the chlorinated benzoic acid with allyl alcohol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the allyl ester .
Etherification : Attach the 2-fluorobenzyl group via nucleophilic substitution using 2-fluorobenzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR spectroscopy to verify ester/ether linkages, and mass spectrometry for molecular weight validation .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are critical for quality control?
- Methodological Answer :
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the target compound .
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- TLC : Monitor reaction progress using silica plates and iodine visualization .
- Elemental Analysis : Confirm stoichiometric ratios of C, H, and Cl .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer :
- NMR Anomalies : Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the 2-fluorobenzyl group). Use variable-temperature NMR to confirm conformational locking .
- Mass Spec Discrepancies : Isotopic patterns (e.g., Cl/F contributions) must be computationally modeled using software like MassLynx to distinguish from impurities .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., benzyl ether derivatives in ) to identify systematic errors .
Q. How can computational chemistry optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for etherification steps, identifying optimal solvents (e.g., DMF vs. THF) and temperatures .
- Machine Learning : Train models on datasets of similar esterification reactions (e.g., ’s pharmacodynamic data) to predict yields under varying conditions .
- Solvent Screening : Apply COSMO-RS simulations to predict solubility and reaction kinetics .
Q. What safety protocols are essential for handling intermediates with reactive groups (e.g., chlorinated or fluorinated moieties)?
- Methodological Answer :
- PPE : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation/contact with volatile intermediates (e.g., thionyl chloride) .
- Waste Management : Quench reactive byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
- Storage : Store the final compound in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Experimental Design & Data Analysis
Q. How to design experiments for studying the hydrolytic stability of the allyl ester group under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C .
- Kinetic Analysis : Collect time-point samples for HPLC analysis to calculate degradation half-life (t₁/₂) .
- Structural Confirmation : Isolate hydrolysis products (e.g., 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid) via LC-MS and compare with synthetic standards .
Q. What mechanistic insights can be gained from studying substituent effects (e.g., 2-fluoro vs. 4-fluoro benzyl groups) on bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., ’s 3-fluoro-4-hydroxybenzaldehyde derivatives) and test against target enzymes .
- Docking Simulations : Use AutoDock Vina to model interactions between the fluorobenzyl group and hydrophobic enzyme pockets .
- Statistical Analysis : Apply ANOVA to correlate electronic effects (Hammett σ values) with IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
